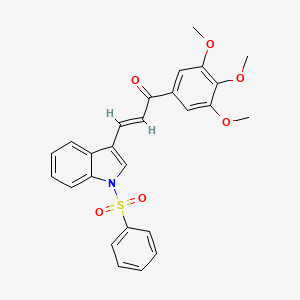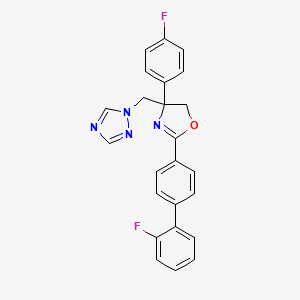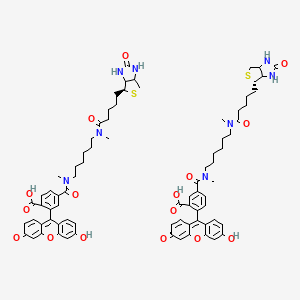
Flubi-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flubi-2 is a hydrolyzed product of the site-directed fluorogenic probe Flubida-2. It is used as a standard for calibration and can be microinjected into cells to probe the local pH where avidin fusion proteins are located . This compound is a fluorescein-biotin based pH-ratio dye with excitation and emission wavelengths of 480 nm and 520-560 nm, respectively .
准备方法
Flubi-2 is synthesized through the hydrolysis of Flubida-2, a non-fluorescent, membrane-permeable compound. The hydrolysis reaction converts Flubida-2 into this compound, which is membrane-impermeant and fluorescent . The reaction conditions typically involve the use of aqueous solutions and mild temperatures to facilitate the hydrolysis process .
化学反应分析
Flubi-2 undergoes hydrolysis reactions to convert from its precursor, Flubida-2. This reaction is catalyzed by endogenous esterases within cells . The major product of this reaction is this compound itself, which is used for pH determination in various organelles . Common reagents used in these reactions include water and mild acids or bases to adjust the pH .
科学研究应用
Flubi-2 is widely used in scientific research for its ability to measure pH in living cells. It is particularly useful for studying the pH of organelles in the secretory pathway, such as the Golgi apparatus and endoplasmic reticulum . This compound is also used in biomedical applications, including fluorescence-guided disease diagnosis and theranostics . Its high sensitivity and selectivity make it an ideal tool for detecting chemical substances and studying physiological and pathological processes at the cellular level .
作用机制
Flubi-2 exerts its effects by binding to avidin fusion proteins and fluorescing in response to changes in pH. The fluorescein and biotin moieties in this compound allow for specific labeling and detection of pH changes within cells . The molecular targets of this compound include avidin fusion proteins, which are used to direct the probe to specific cellular locations . The pathways involved in its mechanism of action include the hydrolysis of Flubida-2 and the subsequent fluorescence of this compound in response to pH changes .
相似化合物的比较
Flubi-2 is similar to other fluorescent pH indicators, such as BCECF (2’,7’-bis-(Carboxyethyl)-5-(and-6)-carboxyfluorescein) and Flubida-2 . this compound is unique in its ability to specifically target avidin fusion proteins and provide ratiometric pH measurements . Other similar compounds include MitoView™ mitochondrial dyes and BCECF, AM ester, which are used for different types of cellular imaging and pH measurements .
属性
分子式 |
C78H88N8O16S2 |
|---|---|
分子量 |
1457.7 g/mol |
IUPAC 名称 |
2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid;2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/2C39H44N4O8S/c1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(38(48)49)29(19-23)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35;1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(29(19-23)38(48)49)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35/h2*11-16,19-21,30,33,36,44H,3-10,17-18,22H2,1-2H3,(H,48,49)(H2,40,41,50)/t2*30?,33-,36?/m00/s1 |
InChI 键 |
SLQOWFJSMDSMPP-DSRQNWODSA-N |
手性 SMILES |
CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6 |
规范 SMILES |
CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


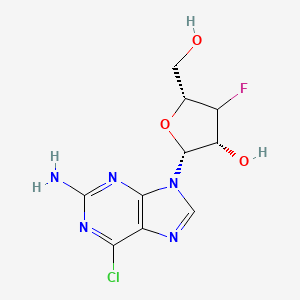
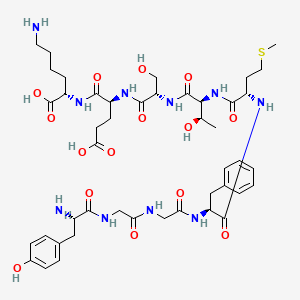

![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
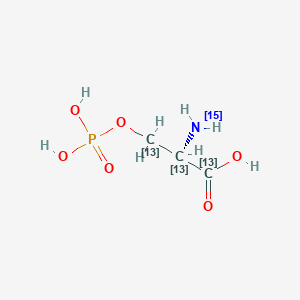
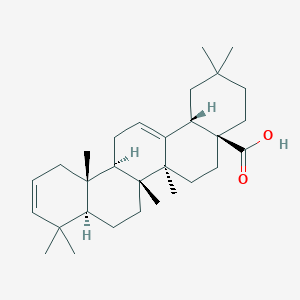

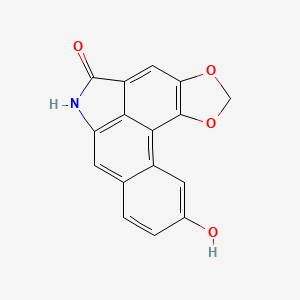

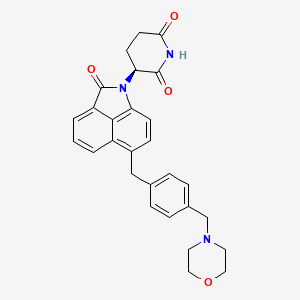
![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
